molecular formula C21H27N3O4 B11055165 2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

Cat. No.: B11055165
M. Wt: 385.5 g/mol
InChI Key: CIPFSKNBWXNURT-HAVVHWLPSA-N
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Description

ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE: is a complex organic compound with a unique structure that includes a cyanoacetyl group, a hydrazono group, and a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method includes the reaction of isobutyl cyclohexanecarboxylate with hydrazine hydrate to form the hydrazono intermediate. This intermediate is then reacted with cyanoacetic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The cyanoacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile used.

Scientific Research Applications

ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE exerts its effects involves interactions with various molecular targets. The cyanoacetyl and hydrazono groups can interact with enzymes and receptors, leading to changes in cellular pathways. These interactions can result in the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-CYANOACETYLURETHANE: Similar in structure but lacks the cyclohexanecarboxylate moiety.

    2-CYANOACETYLHYDRAZINE: Contains the cyanoacetyl and hydrazine groups but differs in the rest of the structure.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

2-methylpropyl (2E)-2-[(2-cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C21H27N3O4/c1-14(2)13-28-20(26)19-16(15-7-5-4-6-8-15)11-21(3,27)12-17(19)23-24-18(25)9-10-22/h4-8,14,16,19,27H,9,11-13H2,1-3H3,(H,24,25)/b23-17+

InChI Key

CIPFSKNBWXNURT-HAVVHWLPSA-N

Isomeric SMILES

CC(C)COC(=O)C\1C(CC(C/C1=N\NC(=O)CC#N)(C)O)C2=CC=CC=C2

Canonical SMILES

CC(C)COC(=O)C1C(CC(CC1=NNC(=O)CC#N)(C)O)C2=CC=CC=C2

Origin of Product

United States

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